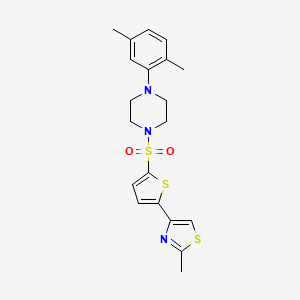
4-(5-((4-(2,5-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(5-((4-(2,5-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole is a useful research compound. Its molecular formula is C20H23N3O2S3 and its molecular weight is 433.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(5-((4-(2,5-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H23N3O2S, with a molecular weight of 345.46 g/mol. It features a thiazole ring, a piperazine moiety, and a sulfonyl group, which are known to enhance biological activity in various contexts. The structural complexity allows for diverse interactions with biological targets.
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism typically involves the induction of apoptosis and disruption of cellular signaling pathways related to cell proliferation and survival .
Antidepressant Potential
The piperazine moiety is well-documented for its role in antidepressant activity. Compounds containing piperazine have been shown to act as serotonin receptor modulators, which can lead to improved mood and reduced anxiety levels. The specific compound may exert its effects through interaction with serotonin receptors, potentially enhancing neurotransmitter availability in synaptic clefts .
Antimicrobial Effects
Preliminary investigations suggest that the compound may possess antimicrobial properties. Similar thiazole-based compounds have demonstrated efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Neuroprotective Effects
There is emerging evidence that thiazole derivatives can provide neuroprotection in models of neurodegenerative diseases. The compound may inhibit oxidative stress-induced neuronal damage, potentially through antioxidant mechanisms or modulation of neuroinflammatory responses .
Study 1: Antitumor Efficacy
In a study conducted by Liu et al., a series of thiazole derivatives were synthesized and evaluated for their antitumor activity. The results indicated that certain substitutions on the thiazole ring significantly enhanced cytotoxicity against cancer cell lines, with IC50 values as low as 1.61 µg/mL for some derivatives .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 1.61 |
| Compound B | A549 | 1.98 |
Study 2: Antidepressant Activity
Research published in Science.gov highlighted piperazine derivatives' role in modulating serotonin receptors. The compounds were tested in animal models, showing significant reductions in depressive-like behaviors compared to control groups .
Study 3: Antimicrobial Activity
A recent investigation into thiazole derivatives revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that modifications at the sulfonyl group enhanced the compounds' activity against resistant strains .
Eigenschaften
IUPAC Name |
4-[5-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylthiophen-2-yl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S3/c1-14-4-5-15(2)18(12-14)22-8-10-23(11-9-22)28(24,25)20-7-6-19(27-20)17-13-26-16(3)21-17/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJAGMCYAKTAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)C4=CSC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














